tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate
Description
tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate is a halogenated indazole derivative functionalized with a tert-butyl acetate group. The tert-butyl group enhances steric protection, improving stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl 2-(6-bromo-3-iodoindazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrIN2O2/c1-13(2,3)19-11(18)7-17-10-6-8(14)4-5-9(10)12(15)16-17/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYRAIMOFYJJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=C(C=CC(=C2)Br)C(=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Bromo-1H-Indazole
6-Bromo-1H-indazole is synthesized via cyclization of 3-bromo-2-methylaniline derivatives. A representative procedure involves diazotization followed by cyclization in acidic media:
Yields range from 55–70% after purification by recrystallization.
Regioselective Iodination at Position 3
Iodination at position 3 is achieved via copper-mediated halogen exchange, adapting methods from tert-butyl 5-iodo-1H-indazole-1-carboxylate synthesis:
Conditions : Dioxane, 110°C, 24 h.
Yield : 76% after column chromatography.
N-Alkylation with tert-Butyl Bromoacetate
The 1-position of 6-bromo-3-iodo-1H-indazole is alkylated using tert-butyl bromoacetate under basic conditions:
Optimized Protocol :
-
Solvent : Tetrahydrofuran (THF)
-
Base : Sodium hydride (2.2 equiv)
-
Temperature : 0°C → room temperature, 12 h
Key Considerations :
-
Excess base ensures complete deprotonation of the indazole NH.
-
Anhydrous conditions prevent hydrolysis of the bromoacetate.
Alternative Pathways and Comparative Analysis
Sequential Halogenation Post-Protection
Early installation of the tert-butyl acetoxy group risks steric hindrance during subsequent iodination. Preliminary attempts using this route resulted in <30% yields due to incomplete halogenation.
Palladium-Catalyzed Cross-Coupling
While Miyaura borylation is documented for indazole derivatives, its application here is limited by the absence of boron-containing intermediates in the target structure.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.31 (s, 1H, H-7), 7.46 (d, J = 8.4 Hz, 1H, H-5), 7.37 (d, J = 8.4 Hz, 1H, H-4), 4.72 (s, 2H, OCH₂CO), 1.60 (s, 9H, C(CH₃)₃).
-
¹³C NMR : Distinct signals at δ 167.8 (C=O), 148.9 (C-1), 116.3 (C-3), 85.4 (C(CH₃)₃).
High-Resolution Mass Spectrometry (HRMS) :
Challenges and Optimization
-
Regioselectivity in Iodination : Copper catalysts with bidentate ligands enhance selectivity for position 3.
-
Purification : Silica gel chromatography with ethyl acetate/hexane (1:6) effectively separates mono- and di-halogenated byproducts.
-
Stability : The tert-butyl ester is prone to hydrolysis under acidic conditions, necessitating neutral workup.
Industrial-Scale Adaptations
Patent disclosures highlight scalable modifications:
Chemical Reactions Analysis
tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and iodo substituents make the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The indazole ring can undergo oxidation and reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate serves as a valuable building block in the synthesis of potential therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties, particularly in targeting diseases such as cancer, infectious diseases, and neurodegenerative disorders. The presence of bromine and iodine may increase the compound's binding affinity to biological targets, potentially leading to improved efficacy in drug development.
Biological Studies
This compound is utilized in various biological studies aimed at understanding the effects of indazole derivatives on cellular processes. Research has indicated that indazole derivatives can modulate enzymatic activities and receptor functions, making them significant in pharmacological research. For instance, studies have shown that such compounds can influence pathways involved in inflammation and apoptosis, which are critical in cancer biology.
Material Science
In material science, this compound is explored for its potential in developing novel materials with specific properties, such as fluorescence and conductivity. The unique electronic characteristics imparted by the halogen substituents may lead to materials with enhanced optical or electronic properties suitable for applications in sensors or organic electronics.
Case Studies
Several studies have documented the applications of indazole derivatives similar to this compound:
Study on Anticancer Properties
A study investigated the anticancer effects of various indazole derivatives, including those with halogen substitutions. Results indicated that compounds with bromo and iodo groups exhibited enhanced cytotoxicity against certain cancer cell lines, suggesting a structure–activity relationship that favors halogenated indazoles for anticancer activity.
Research on Antimicrobial Activity
Another study focused on the antimicrobial properties of indazole derivatives. It was found that compounds similar to this compound showed significant inhibition against a range of bacterial strains, indicating potential for development as antimicrobial agents.
Mechanism of Action
Indazole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The presence of halogen substituents may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
tert-Butyl 3-Iodo-1H-Indazole-1-Carboxylate (Similarity Score: 0.94)
Structural Differences : Lacks the bromo substituent at position 6 and the acetoxyethyl side chain. Instead, it features a carboxylate group directly attached to the indazole nitrogen.
Properties and Applications :
- The iodine atom facilitates halogen bonding and cross-coupling reactions, similar to the target compound.
- The carboxylate group may enhance solubility in polar solvents compared to the acetoxyethyl group.
- Used in crystallography studies due to its predictable packing behavior, as inferred from SHELX refinement tools .
Synthesis : Likely synthesized via nucleophilic substitution using tert-butyl chloroformate, analogous to methods in (Boc protection) .
tert-Butyl 6-Hydroxy-1H-Indazole-1-Carboxylate (Similarity Score: 0.85)
Structural Differences : Replaces bromo and iodo groups with a hydroxy group at position 4.
Properties and Applications :
tert-Butyl 2-(2-Nitro-1H-Imidazol-1-yl)Acetate
Structural Differences: Replaces the indazole core with an imidazole ring and introduces a nitro group. Synthesis: Synthesized via alkylation of 2-nitroimidazole with tert-butyl bromoacetate in acetonitrile (). This method mirrors the likely route for the target compound, where bromoacetate reacts with a heterocyclic amine .
tert-Butyl 6-Hydroxyindoline-1-Carboxylate
Structural Differences : Indoline (saturated) backbone instead of indazole, with a hydroxy group at position 5.
Physicochemical Properties :
- Higher hydrogen-bond donor count (2 vs. 0 in the target compound) due to indoline’s NH and OH groups.
- Reduced aromaticity may lower melting points (153–154°C, ) compared to halogenated indazoles . Synthesis: Uses catalytic hydrogenation (5% Pd/C in ethanol) or base-mediated alkylation, methods applicable to the target compound’s analogs .
Data Tables
Table 1. Structural and Physicochemical Comparison
Key Findings and Implications
- Halogen Influence : Bromo and iodo groups in the target compound enhance reactivity in cross-coupling reactions compared to hydroxyl or carboxylate analogs .
- Steric Effects : The acetoxyethyl group in the target compound may reduce crystallinity compared to carboxylate derivatives, complicating structure determination via SHELX tools .
Biological Activity
tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a bromine and iodine substitution on the indazole moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its pharmacological effects, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrI NO, with a molecular weight of 437.07 g/mol. The compound's structure allows for significant intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for its biological activity .
Pharmacological Properties
Research indicates that indazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Indazole derivatives have shown promise against various microbial strains. The specific halogen substitutions in this compound may enhance its interaction with microbial targets, leading to increased antimicrobial efficacy.
- Neuroprotective Effects : Some indazole derivatives are reported to possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The structural features of this compound may contribute to these effects through modulation of neuroinflammatory pathways .
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
- Anticancer Potential : The compound's ability to interact with various biological macromolecules suggests potential applications in cancer therapy, particularly through mechanisms involving apoptosis induction and cell cycle arrest .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Binding Affinity : Its structural characteristics allow for effective binding to proteins or nucleic acids, influencing their function and stability .
Case Studies and Research Findings
Several studies have investigated the biological activity of indazole derivatives similar to this compound:
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate?
The compound can be synthesized via N-alkylation of the indazole core using tert-butyl chloroacetate, followed by sequential halogenation (bromination and iodination) at positions 6 and 3 of the indazole ring. A typical procedure involves:
- Step 1 : Alkylation of 1H-indazole with tert-butyl chloroacetate under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the tert-butyl acetate intermediate.
- Step 2 : Regioselective bromination using N-bromosuccinimide (NBS) in DMF at 60°C for 6 hours to introduce the bromo group at position 6.
- Step 3 : Iodination at position 3 using iodine monochloride (ICl) in acetic acid at room temperature.
Purification is achieved via column chromatography (e.g., CH₂Cl₂/MeOH 30:1) .
Q. How can the molecular structure of this compound be confirmed?
Key analytical methods include:
- 1H/13C NMR : To verify substituent positions and ester functionality. For example, the tert-butyl group typically appears as a singlet at δ ~1.38 ppm in 1H NMR .
- X-ray crystallography : Single-crystal analysis (e.g., Bruker APEXII CCD diffractometer) provides absolute stereochemistry and bond geometry. For tert-butyl acetate derivatives, bond angles around the ester group (C-O-C) are typically ~116° .
- IR spectroscopy : Ester carbonyl stretches appear at ~1680–1700 cm⁻¹ .
Advanced Research Questions
Q. How does the steric and electronic influence of the tert-butyl group affect reactivity in cross-coupling reactions?
The tert-butyl ester acts as a protecting group for the acetate moiety, reducing steric hindrance during metal-catalyzed reactions (e.g., Suzuki coupling). However, the electron-withdrawing nature of the ester may slightly deactivate the indazole ring. To mitigate this:
Q. What strategies resolve contradictions in regioselectivity data during halogenation?
Conflicting reports on bromination/iodination positions can arise from solvent polarity or catalyst choice. For example:
- Bromination : Polar aprotic solvents (DMF) favor electrophilic substitution at position 6 due to stabilization of the transition state.
- Iodination : ICl in acetic acid selectively targets position 3 via radical pathways.
Validate regioselectivity using HPLC-MS and 2D NMR (e.g., NOESY) to confirm substituent positions .
Q. How can computational modeling predict the compound’s bioactivity in medicinal chemistry applications?
- Perform docking studies using the indazole core as a kinase inhibitor scaffold. The bromo and iodo groups enhance hydrophobic interactions with ATP-binding pockets.
- QSAR models can correlate halogen electronegativity with binding affinity. For example, iodine’s larger atomic radius improves van der Waals interactions compared to bromine .
Data Contradiction and Validation
Q. How should researchers address gaps in ecological or toxicity data for this compound?
Existing safety data sheets (SDS) indicate no available acute/chronic toxicity data . To address this:
- Conduct Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity.
- Cross-reference with structurally similar tert-butyl esters (e.g., tert-butyl acrylate, NIST data ) to infer degradation pathways.
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
